![molecular formula C18H19N3O B7460525 N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide](/img/structure/B7460525.png)
N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide, also known as BEA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide is not fully understood, but it is believed to act on a variety of biological pathways. In neuroscience, N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In cancer research, N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been found to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide in lab experiments is its high degree of selectivity, meaning that it can target specific biological pathways without affecting others. However, one limitation of using N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide. One area of interest is the development of new drugs based on the structure of N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide, which could have applications in a variety of therapeutic areas. Another area of interest is the investigation of the potential neuroprotective effects of N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide in human patients with neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide and its potential applications in scientific research.
Synthesemethoden
N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide can be synthesized using a variety of methods, including the reaction of benzylamine with 2-(2-ethylbenzimidazol-1-yl)acetic acid. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide as the final product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. In drug discovery, N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide has been used as a starting point for the development of new drugs targeting specific biological pathways.
Eigenschaften
IUPAC Name |
N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-17-20-15-10-6-7-11-16(15)21(17)13-18(22)19-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEOXMIWYKKAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(2-ethylbenzimidazol-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.